molecular formula C12H16N2 B14633850 Piperidine, 1-(iminophenylmethyl)- CAS No. 55661-47-7

Piperidine, 1-(iminophenylmethyl)-

Cat. No.: B14633850
CAS No.: 55661-47-7
M. Wt: 188.27 g/mol
InChI Key: SXLQOPCLRPCURO-UHFFFAOYSA-N
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Description

Piperidine, 1-(iminophenylmethyl)- is an organic compound with the molecular formula C12H16N2 and a CAS Registry Number of 361543 . It features a piperidine ring, a six-membered heterocycle with one nitrogen atom, which is a fundamental scaffold in medicinal chemistry and drug discovery . The piperidine structure is a pivotal building block in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals, as well as in numerous natural alkaloids . Compounds containing the piperidine moiety demonstrate a wide spectrum of biological activities, underpinning their research value for developing potential therapeutic agents . Piperidine derivatives are extensively investigated for their diverse pharmacological applications. These include roles as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents . For instance, synthetic piperidine compounds are key structural components in several FDA-approved drugs, including the antipsychotic haloperidol and the Alzheimer's disease treatment donepezil . The piperidine ring is also a key feature of the natural product piperine, found in black pepper, which has been identified as a potent monoamine oxidase (MAO) inhibitor, a relevant target for neurodegenerative diseases . The specific derivative "Piperidine, 1-(iminophenylmethyl)-" possesses an iminophenylmethyl functional group, which may contribute to its properties and reactivity in research settings. This compound is a valuable synthetic intermediate for chemists exploring structure-activity relationships (SAR) and developing novel bioactive molecules . It is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

55661-47-7

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

phenyl(piperidin-1-yl)methanimine

InChI

InChI=1S/C12H16N2/c13-12(11-7-3-1-4-8-11)14-9-5-2-6-10-14/h1,3-4,7-8,13H,2,5-6,9-10H2

InChI Key

SXLQOPCLRPCURO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=N)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Piperidine, 1 Iminophenylmethyl

Conventional Synthetic Routes to 1-(Iminophenylmethyl)piperidines

Conventional methods for synthesizing the piperidine (B6355638) ring often serve as the foundation for producing more complex derivatives like "Piperidine, 1-(iminophenylmethyl)-". These routes typically involve the formation of the core piperidine structure, which can then be further functionalized.

Condensation Reactions and Variations

One of the most fundamental and widely used methods for constructing the piperidine ring is through condensation reactions. mdpi.com A common strategy involves the Dieckmann condensation of diesters derived from the addition of a primary amine to two moles of an α,β-unsaturated ester. dtic.mil This is typically followed by hydrolysis and decarboxylation to yield a 4-piperidone (B1582916), a versatile intermediate. dtic.mil

Another key condensation reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often catalyzed by a secondary amine like piperidine itself. nih.govresearchgate.net The mechanism of the piperidine-catalyzed Knoevenagel condensation has been studied in detail, revealing the crucial role of iminium and enolate ion intermediates. nih.govresearchgate.net The formation of the iminium ion from the condensation of the aldehyde with piperidine is often the rate-limiting step. nih.gov This iminium ion then reacts with the enolate of the active methylene compound, leading to the final product after elimination of the piperidine catalyst. nih.govresearchgate.net

Reductive amination, the condensation of an amine with an aldehyde or ketone to form an imine followed by reduction, is another cornerstone in the synthesis of piperidines. mdpi.comnih.gov This two-component intermolecular approach is a common method for C-N bond formation. mdpi.com

Strategic Design and Synthesis of Precursor Molecules

The synthesis of "Piperidine, 1-(iminophenylmethyl)-" relies heavily on the strategic design and preparation of appropriate precursor molecules. For instance, the synthesis of polysubstituted piperidines can be achieved from 1,6-enynes through intramolecular radical cyclization. mdpi.comnih.gov In this method, triethylborane (B153662) can act as a radical initiator, triggering a cascade of cyclizations to form the six-membered ring. mdpi.comnih.gov

Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. mdpi.comnih.gov This reaction proceeds through the acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. mdpi.comnih.gov The nature of the substituents on the aryl ring can significantly influence the reaction's outcome. nih.gov

The synthesis of precursors for specific piperidine derivatives, such as those with aminoethyl substituents, often involves multi-step sequences. These can include conjugate addition of a nucleophile to a dihydropyridinone, followed by homologation and introduction of the desired functional groups. nih.gov

Catalytic Approaches for the Formation of Piperidine, 1-(iminophenylmethyl)-

Modern synthetic chemistry has seen a surge in the development of catalytic methods for piperidine synthesis, offering improved efficiency, selectivity, and sustainability compared to conventional routes. digitellinc.combeilstein-journals.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis plays a pivotal role in the synthesis of piperidines. nih.gov Various metals, including palladium, rhodium, gold, and iron, have been employed to catalyze a range of transformations.

Palladium-catalyzed reactions, such as the aza-Heck cyclization, have been utilized to form piperidine rings. nih.gov Gold(I) catalysts have been shown to mediate the intramolecular dearomatization/cyclization of appropriate precursors. mdpi.comnih.gov Iron-catalyzed reductive amination of ω-amino fatty acids provides an efficient route to piperidines, where phenylsilane (B129415) acts as a key reagent for imine formation and reduction. nih.gov

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives have emerged as a powerful tool for producing enantioenriched 3-substituted piperidines. snnu.edu.cn This three-step process involves the partial reduction of pyridine, followed by the asymmetric carbometalation and a final reduction step. snnu.edu.cn

A novel approach for synthesizing piperidines from the biomass-derived platform chemical furfural (B47365) has been developed using a surface single-atom alloy Ru1CoNP catalyst. nih.gov This cascade process involves furfural amination, hydrogenation, and ring rearrangement to yield piperidine with high efficiency. nih.gov

Organocatalytic Formations and Stereocontrol

Organocatalysis has gained prominence as a metal-free alternative for the synthesis of chiral piperidines. nih.gov Chiral primary amine-thiourea catalysts, for instance, have been successfully used in the enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones, a key step in the synthesis of functionalized piperidines. researchgate.net

Domino reactions catalyzed by organocatalysts, such as O-TMS protected diphenylprolinol, allow for the one-step formation of polysubstituted piperidines with multiple stereocenters and excellent enantioselectivity. nih.gov These reactions often involve a cascade of Michael additions and aminalizations. nih.gov Piperidine itself can act as an organocatalyst in reactions like the Knoevenagel condensation. nih.govresearchgate.net

Asymmetric Synthetic Routes to Chiral Analogues of Piperidine, 1-(iminophenylmethyl)-

The development of asymmetric routes to chiral piperidines is of paramount importance due to their prevalence in pharmaceuticals. nih.govrsc.org Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have proven effective for the asymmetric dearomatization of activated pyridines. nih.gov A key step in this strategy is a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov

Multi-enzymatic and chemo-enzymatic methods have been reported for the synthesis of trisubstituted piperidines from achiral precursors in just two steps. researchgate.net These methods rely on a highly enantioselective transamination to create optically pure enamine or imine intermediates, which are then diastereoselectively reduced. researchgate.net

The exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction is another powerful strategy for the asymmetric synthesis of substituted piperidines. rsc.orgresearchgate.net This method has been shown to produce enantiopure piperidines with high yields and excellent chirality retention. rsc.orgresearchgate.net

Furthermore, a rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to a wide array of enantioenriched 3-piperidines. snnu.edu.cn

Table of Synthetic Methodologies for Piperidine Derivatives

Synthetic ApproachKey Reaction TypeCatalyst/ReagentPrecursorsProduct TypeRef.
ConventionalDieckmann CondensationBaseDiesters4-Piperidones dtic.mil
ConventionalKnoevenagel CondensationPiperidineAldehyde, Active Methylene CompoundSubstituted Alkenes nih.govresearchgate.net
ConventionalReductive AminationReducing AgentAmine, Aldehyde/KetoneSubstituted Piperidines mdpi.comnih.gov
ConventionalIntramolecular Radical CyclizationTriethylborane1,6-EnynesPolysubstituted Piperidines mdpi.comnih.gov
CatalyticTransition Metal-Catalyzed Reductive HeckRhodium Catalyst, Boronic AcidPyridine DerivativesEnantioenriched 3-Piperidines snnu.edu.cn
CatalyticTransition Metal-Catalyzed Amination/HydrogenationRu1CoNP CatalystFurfuralPiperidine nih.gov
CatalyticOrganocatalytic Domino ReactionDiphenylprolinol DerivativeAldehyde, NitroolefinPolysubstituted Piperidines nih.gov
AsymmetricChemo-enzymatic CascadeAmine Oxidase, Ene Imine ReductaseN-Substituted TetrahydropyridinesStereo-defined Substituted Piperidines nih.gov
AsymmetricMulti-enzymatic SynthesisTransaminase, Imine ReductaseDiketoestersTrisubstituted Piperidines researchgate.net
AsymmetricNAE CondensationChiral AmineNitroalkene, EnoneEnantiopure Substituted Piperidines rsc.orgresearchgate.net

Green Chemistry Principles in the Synthesis of Piperidine, 1-(iminophenylmethyl)-

The direct synthesis of Piperidine, 1-(iminophenylmethyl)-, an N,N-disubstituted amidine, is typically achieved through the nucleophilic addition of piperidine to benzonitrile (B105546). Traditional methods often require harsh reaction conditions, stoichiometric amounts of strong bases or metal salts, and the use of volatile organic solvents, which are environmentally detrimental. The application of green chemistry principles seeks to address these shortcomings by focusing on solvent-free reactions, the use of aqueous media, and the development of efficient and reusable catalysts.

Solvent-Free and Aqueous Media Syntheses

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis by reducing waste, simplifying purification, and often lowering energy consumption. The direct reaction of benzonitrile and piperidine can be facilitated under these conditions, particularly with the aid of catalysis or microwave irradiation, which can enhance reaction rates and improve yields.

Aqueous synthesis presents another environmentally benign alternative to conventional organic solvents. While the direct reaction of nitriles with amines in water can be challenging due to the low miscibility of the reactants, the use of surfactants or phase-transfer catalysts can facilitate the reaction. For instance, the use of boric acid in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in water has been shown to be effective for the synthesis of related N-aryl benzimidazoles, suggesting a potential pathway for the aqueous synthesis of Piperidine, 1-(iminophenylmethyl)-.

Table 1: Comparison of Reaction Media for Amidine Synthesis

Reaction MediumAdvantagesDisadvantagesPotential for Piperidine, 1-(iminophenylmethyl)- Synthesis
Solvent-Free Reduced waste, simplified workup, potential for lower energy consumption, high atom economy.Potential for high viscosity, challenges with heat transfer, may require higher temperatures.High potential, especially with catalytic methods to overcome kinetic barriers.
Aqueous Media Environmentally benign, non-flammable, low cost.Low solubility of organic reactants, potential for hydrolysis of the product, may require additives.Feasible with the use of phase-transfer catalysts or surfactants to overcome solubility issues.

Sustainable Catalysis in Imine Bond Formation

The formation of the imine bond in Piperidine, 1-(iminophenylmethyl)- from benzonitrile and piperidine can be significantly enhanced by the use of sustainable catalysts. These catalysts should ideally be non-toxic, earth-abundant, and recyclable.

Lanthanide Catalysts: Lanthanide-based catalysts, such as ytterbium amides, have emerged as highly effective for the addition of amines to nitriles under solvent-free conditions. uantwerpen.beacs.orgmdpi.com These catalysts are attractive due to their low toxicity and high activity. The proposed mechanism involves the formation of a lanthanide amide intermediate, which then undergoes intramolecular insertion of the nitrile, followed by protonolysis to yield the amidine product. While many studies have focused on the reaction with primary amines, the extension to secondary amines like piperidine is an active area of research. A plausible lanthanide-catalyzed synthesis of Piperidine, 1-(iminophenylmethyl)- would involve heating a mixture of benzonitrile, piperidine, and a catalytic amount of a lanthanide salt under solvent-free conditions.

Copper Catalysts: Copper catalysts offer a more economical and sustainable alternative to precious metals. Copper(I) chloride (CuCl) has been successfully employed in the synthesis of N-substituted amidines from nitriles and amines. mdpi.com The reaction often proceeds in the presence of a base and a ligand, such as 2,2'-bipyridine, and can be carried out in greener solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or even under solvent-free conditions. The use of secondary amines, including the structurally similar cyclohexylamine, has been reported, indicating the potential for the synthesis of Piperidine, 1-(iminophenylmethyl)-. mdpi.com

Organocatalysts: Organocatalysis provides a metal-free approach to sustainable synthesis. While less explored for the direct synthesis of amidines from nitriles and secondary amines, the development of organocatalysts for this transformation is a promising research direction.

Table 2: Overview of Sustainable Catalysts for the Synthesis of Piperidine, 1-(iminophenylmethyl)- from Benzonitrile and Piperidine

Catalyst SystemTypical ConditionsAdvantagesReported Yields (for analogous reactions)
Ytterbium Amides 5 mol% catalyst, 100°C, solvent-free, 12-24 hHigh yields, solvent-free, good functional group tolerance. uantwerpen.beacs.orgmdpi.comUp to 98% for N-arylamidines. uantwerpen.be
Copper(I) Chloride CuCl, base (e.g., Cs₂CO₃), ligand, 100°CEconomical, sustainable metal, good yields. mdpi.comGood to excellent yields for N-substituted amidines. mdpi.com
Boric Acid/TBAB 10 mol% Boric acid, 10 mol% TBAB, water, sonicationGreen solvent (water), mild conditions, simple procedure.Good yields for 2-aryl-benzimidazoles.

Reactivity and Mechanistic Investigations of Piperidine, 1 Iminophenylmethyl

Nucleophilic Additions to the Iminophenylmethyl Moiety

The carbon-nitrogen double bond in Piperidine (B6355638), 1-(iminophenylmethyl)- is polarized, rendering the imine carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility, providing a direct route to α-substituted piperidine derivatives.

Carbon Nucleophile Additions (e.g., organometallics, enolates, cyanide)

The addition of carbon-based nucleophiles to the imine functionality is a powerful method for carbon-carbon bond formation. While specific studies on Piperidine, 1-(iminophenylmethyl)- are limited, the reactivity of analogous N-acyl imines provides a clear precedent for these transformations.

Organometallic Reagents: Reagents such as organolithium and Grignard reagents are expected to add readily to the imine carbon. The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic species on the electrophilic imine carbon, followed by aqueous workup to yield the corresponding α-alkylated or α-arylated amine. The high reactivity of these organometallics typically ensures efficient conversion. researchgate.net

Enolates: Enolates, derived from ketones, esters, or other carbonyl compounds, serve as soft carbon nucleophiles that can add to N-acyl imines in Mannich-type reactions. These reactions are often catalyzed by Lewis acids or bases to facilitate enolate formation and activate the imine. Research on N-Boc protected imines demonstrates that these additions can proceed with high chemo-, diastereo-, and enantioselectivity, offering a sophisticated method for constructing complex nitrogen-containing molecules. nih.gov The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome. nih.gov

Cyanide: The addition of cyanide, known as the Strecker reaction, is a classic method for the synthesis of α-aminonitriles. thieme-connect.de These products are valuable synthetic intermediates, serving as precursors to α-amino acids. The reaction typically involves treating the imine with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), often in the presence of a catalyst. thieme-connect.deacs.org The resulting α-(piperidino)phenylacetonitrile can be hydrolyzed to the corresponding amino acid.

Table 1: Representative Additions of Carbon Nucleophiles to N-Acyl Imines (Analogous Systems)

Nucleophile Source Imine Substrate (Analogue) Catalyst/Conditions Product Yield (%) Ref
Ynone N-Boc-imine Ni(OAc)₂/Ligand, K₃PO₄ α-substituted β-amino ynone 84 nih.gov
Silyl Ketene Acetal N-Boc-imine Thiourea (B124793) Catalyst, -78 °C Mannich Adduct 95 rsc.org
Hydrogen Cyanide N-Benzhydryl Imine Chiral Guanidine (B92328) α-Amino Nitrile High acs.org

Heteroatom Nucleophile Additions (e.g., alcohols, amines, thiols)

Nucleophiles containing heteroatoms such as oxygen, nitrogen, and sulfur can also add to the imine bond, leading to the formation of stable N,O-acetals, aminals, and N,S-acetals, respectively. These reactions expand the synthetic utility of Piperidine, 1-(iminophenylmethyl)-.

Alcohols: The addition of alcohols to N-acyl imines provides access to N,O-aminals. These reactions can be catalyzed by chiral phosphoric acids, enabling highly enantioselective transformations. organic-chemistry.org A broad range of alcohols, including primary, secondary, and sterically hindered variants, can be employed, reacting with aromatic N-acyl imines to give products in excellent yields and stereoselectivities. organic-chemistry.org

Amines: The addition of primary or secondary amines to an imine results in the formation of an aminal (a geminal-diamino compound). This reaction proceeds via nucleophilic attack of the amine on the imine carbon, followed by proton transfer. pressbooks.pubopenochem.org The reaction is typically reversible and may require specific conditions to drive it to completion.

Thiols: Thiols are highly effective nucleophiles for addition to N-acyl imines, leading to the formation of N,S-acetals. Catalytic asymmetric methods using chiral BINOL phosphoric acids have been developed, affording chiral N,S-acetals in high yields (up to 95%) and excellent enantiomeric excess (up to 99% ee). organic-chemistry.orgnih.gov The reaction is compatible with a wide variety of aromatic and aliphatic thiols. organic-chemistry.org

Table 2: Addition of Heteroatom Nucleophiles to N-Acyl Imines (Analogous Systems)

Nucleophile Imine Substrate (Analogue) Catalyst/Conditions Product Type Yield (%) Ref
Methanol N-Benzoyl-imine (aromatic) Chiral Phosphoric Acid N,O-Aminal 93 organic-chemistry.org
Isopropanol N-Benzoyl-imine (aromatic) Chiral Phosphoric Acid N,O-Aminal 91 organic-chemistry.org
Thiophenol N-Benzoyl-imine (aromatic) Chiral Phosphoric Acid N,S-Acetal 95 organic-chemistry.org
Benzylamine N-Boc-imine Cs₂CO₃, THF Aminal High nih.gov

Cycloaddition Reactions Involving Piperidine, 1-(iminophenylmethyl)- as a Dienophile or Dipolarophile

The imine functionality of Piperidine, 1-(iminophenylmethyl)- can participate as a 2π component in cycloaddition reactions. In these roles, it reacts with conjugated systems like dienes or dipoles to form new heterocyclic rings, a testament to its versatility in complex molecule synthesis.

[2+n] Cycloadditions

Beyond the well-known [4+2] cycloadditions, imines can participate in other cycloaddition manifolds. Photochemical [2+2] cycloadditions of alkenes with N-substituted maleimides are well-documented, forming cyclobutane (B1203170) rings. nih.gov By analogy, Piperidine, 1-(iminophenylmethyl)-, particularly when activated, could potentially undergo [2+2] cycloadditions with suitable alkenes or alkynes to yield substituted azetidines or azetines. Recent studies have shown that N-sulfonylimines can undergo photosensitized [2+2] cycloadditions with alkynes to construct azetine products with high regioselectivity. nih.gov

Hetero-Diels-Alder Reactions

In hetero-Diels-Alder reactions, the imine acts as a heterodienophile, reacting with a 1,3-diene to form a six-membered tetrahydropyridine (B1245486) ring. acs.orgacs.org The reactivity of the imine is enhanced by the electron-withdrawing nature of the acyl group (in this case, the phenyl group attached to the imine carbon and the piperidine nitrogen). These reactions are valuable for the stereocontrolled synthesis of piperidine derivatives. thieme-connect.de The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, depending on the substrates and reaction conditions. thieme-connect.de Intramolecular versions of this reaction are also powerful tools for constructing complex polycyclic alkaloids. nih.gov

Table 3: Representative Hetero-Diels-Alder Reactions with N-Acyl Imines as Dienophiles (Analogous Systems)

Diene Imine Substrate (Analogue) Catalyst/Conditions Product Type Yield (%) Ref
Cyclopentadiene N-tosyl-α-imino ester Cu(OTf)₂ / Chiral Box Tetrahydropyridine 94 nih.gov
Danishefsky's Diene N-aryl imine ZnCl₂ Dihydropyridinone 85 thieme-connect.de
Brassard's Diene N-sulfonyl imine Lewis Acid Dihydropyridinone High acs.org

Rearrangement and Fragmentation Reactions of Piperidine, 1-(iminophenylmethyl)-

The structural framework of Piperidine, 1-(iminophenylmethyl)- allows for potential rearrangement and fragmentation pathways under specific conditions, although such reactions are less commonly documented for this specific class compared to nucleophilic additions and cycloadditions.

Rearrangements involving a 1,2-carbon shift are known for α-hydroxy imines (the α-iminol rearrangement), which isomerize to α-amino ketones, often promoted by thermal or acidic conditions. acs.org While the title compound is not an α-hydroxy imine, this illustrates a potential rearrangement pathway for structurally related derivatives.

Another potential, though not directly applicable, rearrangement is the Curtius rearrangement, which involves an acyl azide (B81097) precursor and leads to an isocyanate that can be trapped to form amines. youtube.com This highlights the types of transformations that related functional groups can undergo. Direct rearrangement or fragmentation of the ground-state Piperidine, 1-(iminophenylmethyl)- would likely require high energy input or specific reagents to initiate bond cleavage, and dedicated studies on this specific compound are not widely reported in the scientific literature.

Oxidative and Reductive Transformations of the Imine Bond

The imine or C=N double bond is a key functional group that can undergo a variety of transformations, most notably reduction to form amines and oxidation to yield various products. However, specific research detailing the oxidative and reductive transformations of the imine bond in Piperidine, 1-(iminophenylmethyl)- is not extensively documented.

In general, the reduction of imines to amines is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation over metal catalysts such as palladium on carbon (Pd/C), or by using hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄). whiterose.ac.ukresearchgate.net For instance, the reduction of related N-benzylidene derivatives has been accomplished using sodium borohydride in methanol. nih.gov The catalytic hydrogenation of similar piperidine-containing enamines is also a known process, though it often requires high pressure and expensive metal catalysts. google.com

Advanced Mechanistic Elucidation Studies

A thorough understanding of a chemical reaction's mechanism provides the foundation for optimizing reaction conditions and developing new synthetic methodologies. For Piperidine, 1-(iminophenylmethyl)-, detailed mechanistic investigations are largely absent from the current body of scientific literature.

Kinetic Isotope Effects and Reaction Rate Analysis

While the principles of KIE are well-established, their specific application to the reactions of Piperidine, 1-(iminophenylmethyl)- has not been reported. Kinetic studies on the formation of related N-aminopiperidine from piperidine have been conducted, revealing a second-order reaction consistent with an SN2 mechanism. researchgate.netresearchgate.net However, kinetic data for the transformations of the imine bond in Piperidine, 1-(iminophenylmethyl)- are not available.

Spectroscopic Identification and Trapping of Reaction Intermediates

The direct observation or trapping of transient intermediates is crucial for confirming a proposed reaction mechanism. Spectroscopic techniques such as NMR, IR, and mass spectrometry are invaluable for characterizing these short-lived species.

For related systems, in situ IR spectroscopy has been used to study the lithiation-substitution of N-Boc-2-phenylpiperidine. nih.gov Furthermore, the synthesis and characterization of various piperidine derivatives often involve extensive spectroscopic analysis, including ¹H and ¹³C NMR, FTIR, and HRMS, to confirm their structures. nih.gov However, there are no specific reports on the spectroscopic identification or trapping of reaction intermediates involved in the oxidative or reductive transformations of Piperidine, 1-(iminophenylmethyl)-.

Computational Chemistry and Theoretical Studies on Piperidine, 1 Iminophenylmethyl

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a deep look into the electronic environment, molecular orbitals, and charge distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For systems related to Piperidine (B6355638), 1-(iminophenylmethyl)-, DFT studies have been instrumental in understanding their geometry, stability, and reactivity.

For instance, DFT calculations, often using functionals like B3LYP and M06-2X with various basis sets (e.g., 6-311++g**, aug-cc-pvtz), have been successfully applied to study N-substituted piperidines and amidine derivatives. nih.govresearchgate.netnih.gov These studies typically involve geometry optimization to find the lowest energy structure (ground state) and frequency calculations to confirm that the optimized structure is a true minimum on the potential energy surface.

In a study on N-acylpiperidines, the M06-2X level of theory was used to investigate conformational preferences, highlighting how electronic effects influence the molecule's three-dimensional shape. nih.gov For amidine systems, DFT has been used to calculate the kinetic and thermodynamic data of tautomers and transition states, providing insights into their stability and interconversion. nih.govresearchgate.net Furthermore, DFT calculations have been employed to elucidate reaction mechanisms, such as the reaction of amidines with triazines, by modeling the transition states and intermediates. acs.org

A recent study in 2025 utilized DFT to investigate the structural and electronic properties of a series of piperidine derivatives, providing insights into their molecular geometry and electronic stability. researchgate.net The combination of DFT with experimental data, such as NMR spectroscopy, has also proven to be a valuable strategy for elucidating the structures of N-substituted piperidines. researchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide detailed information about the distribution of electrons within a molecule. These calculations are crucial for understanding molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the partial charges on atoms.

For piperidine and its derivatives, ab initio methods have been used alongside other computational techniques to analyze conformational preferences. rsc.org The charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the electronic nature of different parts of the molecule. In Piperidine, 1-(iminophenylmethyl)-, the nitrogen atoms of both the piperidine ring and the imine group, as well as the imine carbon, are expected to be key sites of charge localization, influencing the molecule's reactivity.

In studies of N-acylpiperidines, NBO analysis has been used to understand the p-character of the lone pair on the piperidine nitrogen, which affects the conformational equilibrium. nih.gov For amidine systems, understanding the charge distribution is critical for predicting their behavior as nucleophiles or bases in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Tautomerism

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and tautomerism. These simulations model the movement of atoms and molecules based on classical mechanics.

The piperidine ring is known to exist primarily in a chair conformation, but other conformers like boat and twist-boat are also possible. nih.govias.ac.in For N-substituted piperidines, the substituent on the nitrogen can significantly influence the conformational equilibrium. nih.govrsc.org MD simulations can explore the potential energy surface of these molecules, revealing the relative energies of different conformers and the barriers to their interconversion. A 2025 study on piperidine derivatives employed 100 ns MD simulations to investigate key conformational behaviors and interactions in an explicit solvent environment. researchgate.net

Tautomerism is a key feature of the amidine group in Piperidine, 1-(iminophenylmethyl)-. The imino proton can potentially migrate to the piperidine nitrogen, leading to a different tautomeric form. Theoretical studies on amidine tautomerism have shown that the energy barrier for this process can be significant, making the interconversion slow at room temperature. nih.govresearchgate.net However, the presence of solvent molecules, particularly water, can lower this barrier through a solvent-assisted mechanism. nih.govresearchgate.net MD simulations can be used to model these solvent effects and provide a more realistic picture of tautomeric equilibrium in solution.

Computational Method Application to Piperidine/Amidine Systems Key Findings
Density Functional Theory (DFT) Geometry optimization, electronic structure, reaction mechanisms.Provides accurate ground and transition state structures. Helps in understanding reactivity and selectivity. acs.org
Ab Initio Calculations Molecular orbitals (HOMO/LUMO), charge distribution.Elucidates electronic properties and reactive sites.
Molecular Dynamics (MD) Conformational analysis, tautomerism, solvent effects.Reveals dynamic behavior and conformational preferences. researchgate.net Models the influence of the environment on molecular structure.

Reaction Pathway Prediction and Transition State Analysis of Key Transformations

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that control the reaction rates.

For amidines, theoretical studies have been conducted to understand their reaction mechanisms. For example, the reaction of amidines with electrophiles has been investigated, with computational results supporting a stepwise addition/elimination pathway rather than a concerted one. acs.org These studies involve locating the transition state structures on the potential energy surface and calculating their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

In the context of Piperidine, 1-(iminophenylmethyl)-, key transformations could include its reactions with electrophiles at the imine nitrogen or its role as a nucleophile. Computational studies could predict the most favorable reaction pathways and explain the regioselectivity and stereoselectivity of these reactions. For example, a study on the cycloaddition reactions of nitrones to cinnamoyl piperidine used DFT to rationalize the preferred stereoselectivity. researchgate.net

Prediction of Structure-Reactivity Relationships and Selectivity

By systematically modifying the structure of a molecule in silico and calculating its properties, it is possible to establish structure-reactivity relationships. This approach can predict how changes in the structure of Piperidine, 1-(iminophenylmethyl)- would affect its chemical behavior.

For example, substituting the phenyl group with electron-donating or electron-withdrawing groups would alter the electronic properties of the amidine functional group. Computational studies can quantify these effects and predict their impact on the molecule's reactivity. Studies on substituted anilines reacting with formamide (B127407) acetals have shown that reaction rates correlate with the Hammett σ constants of the substituents, and this relationship can be explored computationally. rsc.org

Advanced Spectroscopic and Characterization Techniques for Piperidine, 1 Iminophenylmethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of "Piperidine, 1-(iminophenylmethyl)-" in solution. It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For "Piperidine, 1-(iminophenylmethyl)-", COSY spectra would show correlations between adjacent protons in the piperidine (B6355638) ring and within the phenyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of a specific CH₂ group in the piperidine ring will show a cross-peak with its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. This technique is vital for establishing the connectivity between the piperidine ring, the imino carbon, and the phenyl group. For example, correlations would be expected between the protons on the piperidine ring adjacent to the nitrogen and the imino carbon, as well as between the imino proton and carbons of the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution. For "Piperidine, 1-(iminophenylmethyl)-", NOESY could reveal through-space interactions between the protons of the phenyl group and those of the piperidine ring, offering insights into the rotational dynamics around the C-N bonds.

¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Phenyl-HPhenyl-C (quaternary)
Imino-HPhenyl-CH
Piperidine-H (α to N)Imino-C
Piperidine-H (β, γ to N)Piperidine-C (α to N)
Piperidine-C (β, γ to N)

In the solid state, molecules can adopt different packing arrangements, leading to polymorphism. Solid-state NMR (ssNMR) is a powerful tool to study these different crystalline forms. By analyzing the chemical shifts and cross-polarization dynamics in the solid state, different polymorphs of "Piperidine, 1-(iminophenylmethyl)-" can be identified and characterized. These studies are critical as different polymorphic forms can exhibit distinct physical properties.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of "Piperidine, 1-(iminophenylmethyl)-" and to deduce its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of "Piperidine, 1-(iminophenylmethyl)-". This is a definitive method for confirming the molecular formula of the compound.

Ion Calculated Exact Mass Observed Exact Mass
[M+H]⁺C₁₂H₁₇N₂⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in "Piperidine, 1-(iminophenylmethyl)-".

C=N Stretch: A characteristic absorption band for the imine group would be expected in the IR spectrum.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear in distinct regions of the spectrum.

C-N Stretches: Vibrations associated with the C-N bonds of the piperidine ring and the imine linkage will also be present.

Functional Group Characteristic IR Absorption (cm⁻¹)
N-H Stretch (if present as tautomer)
C-H (Aromatic)
C-H (Aliphatic)
C=N Stretch
C-N Stretch

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of "Piperidine, 1-(iminophenylmethyl)-" is expected to show absorption bands corresponding to π → π* transitions within the phenyl ring and the C=N double bond. The position and intensity of these bands provide information about the extent of conjugation in the molecule.

Electronic Transition λmax (nm)
π → π
n → π

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

The crystallographic data for a related N-substituted piperazine (B1678402) derivative is presented below to exemplify the type of information obtained.

ParameterValueSignificance
Compound1,4-Diphenethylpiperazine wm.eduA structural analogue illustrating piperazine ring crystallography.
Crystal SystemMonoclinic wm.eduDefines the basic geometry of the unit cell.
Space GroupC2/c wm.eduDescribes the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 17.9064 Å, b = 6.2517 Å, c = 14.9869 Å, β = 90.613° wm.eduPrecise measurements of the repeating unit in the crystal lattice.

Beyond individual molecular geometry, X-ray crystallography provides unparalleled insight into intermolecular interactions. These non-covalent forces, including hydrogen bonds, van der Waals forces, and π-π stacking, dictate how molecules arrange themselves in a crystal lattice. The analysis of crystal packing can reveal the formation of complex supramolecular architectures, such as chains, sheets, or three-dimensional networks. nih.gov For example, in the crystal structure of one fentanyl precursor containing a piperidine ring, molecules are linked by N–H⋯O hydrogen bonds to form distinct chains, which are then interconnected into a 2D sheet structure. nih.gov The study of these interactions is crucial for understanding physical properties like solubility and melting point and is increasingly aided by computational tools like Hirshfeld surface analysis, which quantifies the contribution of different types of intermolecular contacts. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination of Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. libretexts.org Optical Rotatory Dispersion (ORD) measures the variation of optical rotation with wavelength, while Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light. libretexts.orgwikipedia.org These methods are exclusively sensitive to chiral molecules, making them invaluable for studying the stereochemistry of chiral derivatives of "Piperidine, 1-(iminophenylmethyl)-". For these techniques to be applicable, a stereocenter must be present, for instance, by substitution on the piperidine or phenyl ring.

Enantiomeric Excess (ee) Determination: CD spectroscopy has emerged as a rapid and powerful tool for determining the enantiomeric excess (ee) of chiral compounds. nih.govrsc.org A common strategy involves the derivatization of a chiral analyte, such as a chiral primary amine, with an achiral chromophoric agent to produce a species that gives a strong, measurable CD signal. nih.govacs.org In a method analogous to the formation of "Piperidine, 1-(iminophenylmethyl)-", chiral primary amines can be condensed with an aldehyde to form a chiral imine. nih.gov The resulting imine can then be coordinated to a sensing ensemble, such as a chiral metal complex, which amplifies the chiroptical response. nih.govacs.org

The intensity of the resulting CD signal, often in the metal-to-ligand charge-transfer (MLCT) region, is typically directly proportional to the enantiomeric excess of the original amine. nih.gov By constructing a calibration curve with samples of known ee, the enantiomeric composition of an unknown sample can be determined quickly and with high accuracy, often with an average absolute error of ±5% or less. nih.govacs.org

StepDescriptionKey Principle
1. DerivatizationA chiral precursor (e.g., a chiral amine) is reacted to form a chiral imine derivative. nih.govIntroduces a chromophore suitable for CD analysis.
2. ComplexationThe chiral imine is mixed with a CD-active sensing host (e.g., a chiral metal complex). nih.govForms diastereomeric complexes that give different CD signal intensities.
3. MeasurementThe CD spectrum is recorded, and the intensity (Δε or ellipticity) at a key wavelength is measured. nih.govThe magnitude of the CD signal is proportional to the ee.
4. QuantificationThe ee of the unknown sample is calculated by comparing its CD intensity to a pre-established calibration curve. acs.orgBeer's Law-like relationship between concentration of the major enantiomer and signal intensity.

Absolute Configuration Determination: Both ORD and CD can be used to assign the absolute configuration (R/S) of a chiral center. The shape of an ORD curve, particularly the sign of the Cotton effect (a characteristic peak-and-trough feature around an absorption band), can be empirically correlated with the absolute configuration of a class of compounds. rsc.org Similarly, in CD spectroscopy, a positive or negative Cotton effect in a specific electronic transition can be linked to a particular stereochemical arrangement. rsc.orgnih.gov The assignment is often made by comparing the experimental spectrum to that of a derivative of known configuration or by comparing it with theoretical spectra generated through time-dependent density functional theory (TD-DFT) calculations. nih.gov These calculations can predict the CD spectrum for a given enantiomer, and a match with the experimental data provides strong evidence for its absolute configuration. nih.gov

Synthesis and Reactivity of Functionalized Piperidine, 1 Iminophenylmethyl Derivatives

Strategic Substitution Reactions on the Phenyl Ring for Modulating Reactivity

The phenyl ring of Piperidine (B6355638), 1-(iminophenylmethyl)- is amenable to a wide range of substitution reactions, which can significantly influence the electronic properties of the entire molecule, thereby modulating its reactivity. The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can alter the electron density at the imine carbon and nitrogen, affecting its susceptibility to nucleophilic attack and its basicity.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be employed to introduce functional groups onto the phenyl ring. The conditions for these reactions would need to be carefully optimized to avoid side reactions with the piperidine or imine functionalities. For instance, strong acidic conditions typically used for nitration or sulfonation could lead to the protonation and potential cleavage of the amidine group. Therefore, milder reagents and conditions are generally preferred.

The nature of the substituent on the phenyl ring has a profound impact on the reactivity of the imidoyl group. Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the phenyl ring and, through resonance and inductive effects, on the imine nitrogen. This, in turn, increases the electrophilicity of the imine carbon, making it more susceptible to attack by nucleophiles. Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) or alkyl groups, increase the electron density on the imine nitrogen, enhancing its basicity and nucleophilicity.

The following table illustrates the predicted effect of various substituents on the reactivity of the imine carbon:

Substituent (Position)Electronic EffectPredicted Effect on Imine Carbon Electrophilicity
-NO2 (para)Electron-withdrawingIncreased
-Cl (para)Electron-withdrawing (inductive)Slightly Increased
-HNeutralBaseline
-CH3 (para)Electron-donatingDecreased
-OCH3 (para)Electron-donatingDecreased

This table is illustrative and based on general principles of electronic effects in organic chemistry, as specific experimental data for this compound is limited.

Modifications and Functionalization of the Piperidine Ring Structure

One common approach to piperidine modification is N-alkylation or N-acylation if a secondary piperidine precursor is used in the initial synthesis. However, in the case of Piperidine, 1-(iminophenylmethyl)-, the piperidine nitrogen is already part of the amidine linkage. Therefore, modifications would primarily target the carbon atoms of the piperidine ring.

For instance, piperidine derivatives with existing functional groups, such as a hydroxyl or carboxyl group, can be used as starting materials for the synthesis of the target molecule. A notable example from related structures involves the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), where a carboxylic acid functionality is present on the piperidine ring. nih.gov This approach allows for the introduction of a wide array of functionalities through standard transformations of the existing functional group.

Alternatively, direct functionalization of the piperidine ring in the pre-formed Piperidine, 1-(iminophenylmethyl)- scaffold can be envisioned, although this is often more challenging. Methods such as α-lithiation of N-heterocycles followed by reaction with an electrophile could potentially be applied, though regioselectivity might be an issue.

The introduction of substituents on the piperidine ring can have significant steric and conformational effects. For example, a bulky substituent at the 2- or 6-position of the piperidine ring would hinder the rotation around the N-C(imine) bond and could influence the E/Z isomerization of the imine.

Position of SubstitutionPotential Functional GroupSynthetic ApproachPotential Impact
C-2/C-6Alkyl, ArylUse of substituted piperidine starting materialSteric hindrance, altered conformation
C-3/C-5Hydroxyl, AminoUse of functionalized piperidine starting materialIntroduction of H-bonding sites, further derivatization
C-4Carbonyl, CarboxylUse of 4-piperidone (B1582916) or isonipecotic acid derivativesPolarity modulation, conjugation possibilities

This table presents hypothetical functionalization strategies based on general synthetic methodologies for piperidine derivatives.

Derivatization at the Imine Nitrogen for Novel Chemical Properties

The imine nitrogen in the Piperidine, 1-(iminophenylmethyl)- core is a key site for derivatization, offering a route to novel chemical properties and functionalities. The lone pair of electrons on the imine nitrogen can act as a nucleophile or a Brønsted-Lowry base.

Alkylation or acylation of the imine nitrogen can be achieved, although this might require activation of the nitrogen or the use of highly reactive electrophiles, as the exocyclic nitrogen in amidines is generally less nucleophilic than the endocyclic one. Such derivatization would lead to the formation of a quaternary amidinium salt, which would significantly alter the electronic properties and reactivity of the molecule, making the imine carbon even more electrophilic.

Another important reaction at the imine nitrogen is its coordination to metal centers. Amidines are well-known ligands in coordination chemistry, and the imine nitrogen of Piperidine, 1-(iminophenylmethyl)- can readily coordinate to a variety of transition metals. The resulting metal complexes can exhibit interesting catalytic or material properties. The nature of the substituents on both the phenyl and piperidine rings can be used to tune the coordination properties of the amidine ligand.

Furthermore, the imine nitrogen can be involved in cyclization reactions. For example, if a suitable functional group is present on the phenyl ring (e.g., in the ortho position), an intramolecular cyclization could lead to the formation of fused heterocyclic systems.

Derivatization StrategyReagents/ConditionsResulting StructureNovel Properties
N-AlkylationAlkyl halides (e.g., CH3I)Quaternary Amidinium SaltIncreased electrophilicity of imine carbon, ionic character
N-AcylationAcyl chlorides (e.g., CH3COCl)N-Acylamidinium SaltEnhanced reactivity towards nucleophiles
Metal CoordinationMetal precursors (e.g., PdCl2, Cu(OAc)2)Metallo-organic complexCatalytic activity, unique electronic/magnetic properties
Intramolecular CyclizationOrtho-functionalized phenyl ringFused heterocyclic systemNovel pharmacological scaffolds

This table provides illustrative examples of potential derivatization reactions at the imine nitrogen.

Stereoselective Synthesis and Chiral Pool Applications of Piperidine, 1-(iminophenylmethyl)- Derivatives

The development of stereoselective synthetic routes to chiral Piperidine, 1-(iminophenylmethyl)- derivatives is of significant interest, as the introduction of stereocenters can have a profound impact on the biological activity of these molecules. Chirality can be introduced either in the piperidine ring or, potentially, at the imine carbon if it becomes a stereocenter upon reaction.

One of the most common strategies for accessing enantiomerically pure piperidines is to start from a chiral precursor, a strategy known as the "chiral pool" approach. Naturally occurring amino acids, such as lysine (B10760008) (which contains a piperidine precursor), or carbohydrates can be used as starting materials to construct a chiral piperidine ring. This enantiopure piperidine can then be reacted with benzonitrile (B105546) or a related benzimidoylating agent to furnish the desired chiral Piperidine, 1-(iminophenylmethyl)- derivative.

Alternatively, asymmetric synthesis methodologies can be employed. For instance, the asymmetric reduction of a suitably substituted pyridine (B92270) precursor could yield a chiral piperidine. Catalytic asymmetric hydrogenation of a tetrahydropyridine (B1245486) intermediate is another powerful tool for establishing stereocenters in the piperidine ring.

While creating a stereocenter at the imine carbon of the starting material is not typical, subsequent reactions of the imine can lead to the formation of new stereocenters. For example, the addition of a chiral nucleophile to the imine carbon could proceed with diastereoselectivity if the piperidine ring is already chiral.

The stereochemical outcome of these reactions can often be predicted and controlled by the choice of catalyst, chiral auxiliary, and reaction conditions. The ability to synthesize specific stereoisomers of Piperidine, 1-(iminophenylmethyl)- derivatives is crucial for exploring their full potential in various applications.

Stereoselective StrategyDescriptionExample Precursor
Chiral Pool SynthesisUtilization of readily available enantiopure starting materials.L-Lysine, (R)- or (S)-pipecolic acid
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity in a key bond-forming reaction.Asymmetric hydrogenation of a tetrahydropyridine intermediate.
Chiral AuxiliaryTemporary incorporation of a chiral group to direct a stereoselective transformation.Attachment of a chiral auxiliary to the piperidine nitrogen before amidine formation.
Diastereoselective AdditionReaction of a chiral Piperidine, 1-(iminophenylmethyl)- derivative with a nucleophile to create a new stereocenter.Addition of a Grignard reagent to a chiral derivative.

This table outlines general strategies for the stereoselective synthesis of chiral piperidine-containing compounds.

Advanced Applications in Organic Synthesis and Material Science Research

Role as Synthetic Intermediates in the Construction of Complex Organic Molecules

The reactivity of the imine group is central to the utility of Piperidine (B6355638), 1-(iminophenylmethyl)- as a synthetic building block. This functionality allows it to serve as a precursor to a variety of more complex molecular architectures, including heterocyclic, polycyclic, and spiro systems.

Precursors to Advanced Heterocyclic Scaffolds

Piperidine, 1-(iminophenylmethyl)- and related Schiff bases are valuable precursors for constructing diverse heterocyclic systems. A significant application is in pericyclic cycloaddition reactions to form seven-membered rings. For instance, the imine functionality can act as a two-atom component in a [5+2] cycloaddition with five-atom components like maleic or phthalic anhydride. This reaction, typically conducted in a solvent such as toluene (B28343) or benzene, leads to the formation of 1,3-oxazepine derivatives, which are seven-membered heterocyclic rings containing oxygen and nitrogen atoms.

This synthetic strategy highlights the role of the imine as a versatile handle for ring construction. The reaction proceeds by adding the two atoms of the imine group across a five-membered anhydride, expanding the ring system efficiently.

Reactant 1 (Imine)Reactant 2 (Anhydride)Resulting Heterocyclic ScaffoldReaction Type
Piperidine, 1-(iminophenylmethyl)-Maleic Anhydride1,3-Oxazepine derivative[5+2] Cycloaddition
Piperidine, 1-(iminophenylmethyl)-Phthalic AnhydrideBenzofused 1,3-Oxazepine derivative[5+2] Cycloaddition

Building Blocks for Polycyclic and Spiro Systems

The imine moiety's ability to form or react as an iminium ion is key to its use in constructing more intricate molecular frameworks. The generation of N-amidinyliminium ions from related amidine precursors has been shown to facilitate cyclocondensation reactions with dienes and styrenes to produce polycyclic guanidines. figshare.com This reactivity suggests that Piperidine, 1-(iminophenylmethyl)- can similarly participate in stepwise cycloadditions. figshare.com

In such transformations, the iminium ion acts as a potent electrophile, reacting with nucleophilic partners like alkenes or electron-rich aromatic systems. This can initiate a cascade of bond-forming events, leading to the assembly of complex polycyclic or spirocyclic structures. The piperidine ring can provide steric bulk and conformational rigidity, influencing the stereochemical outcome of these cyclization reactions.

Participation in Catalysis and Organocatalysis

The nitrogen-rich core of Piperidine, 1-(iminophenylmethyl)- makes it an attractive candidate for applications in both metal-based and metal-free catalytic systems.

Ligands in Metal-Catalyzed Asymmetric Transformations

The N-C=N structure of the amidine group is geometrically well-suited for chelating metal ions. scilit.com This has led to the exploration of amidine-containing molecules as ligands in transition-metal-catalyzed reactions. The two nitrogen atoms can form a stable chelate ring with a metal center, creating a defined coordination sphere that can influence the course of a catalytic reaction. scilit.com

In the context of asymmetric catalysis, a chiral variant of Piperidine, 1-(iminophenylmethyl)- could be employed as a ligand to control the stereoselectivity of a transformation. The chirality can be introduced within the piperidine ring or through substitution on the phenyl group. The rigid conformation of the resulting metal-ligand complex would restrict the possible pathways of a reaction, favoring the formation of one enantiomer over the other. Research on related chiral semicorrins and guanidine-based ligands demonstrates that such systems are effective in a range of asymmetric reactions, including hydrogenations and coupling reactions. scilit.comyoutube.com

Potential Metal Complexes with Amidine-Type Ligands

Metal Ion Potential Catalytic Application
Palladium (Pd) Cross-coupling reactions, Allylic alkylation
Rhodium (Rh) Asymmetric hydrogenation, Hydroformylation
Copper (Cu) Asymmetric hydrogenation, Cycloadditions

Design and Application as Organocatalysts in Stereoselective Reactions

Beyond coordinating metals, Piperidine, 1-(iminophenylmethyl)- has potential as an organocatalyst. The amidine functional group can exhibit Brønsted basicity, allowing it to deprotonate pro-nucleophiles in reactions like Michael additions or aldol (B89426) reactions. Furthermore, the N-H group of the protonated amidinium ion can act as a hydrogen-bond donor. rsc.orgnih.govnih.gov

This hydrogen-bonding capability is crucial for activating electrophiles. By forming a hydrogen bond with a substrate (e.g., an enone or imine), the amidinium catalyst can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack. In a chiral catalyst, this interaction would occur in a well-defined three-dimensional space, guiding the nucleophile to attack from a specific face and thereby controlling the stereochemistry of the product. This dual-activation role is analogous to that seen in highly effective bifunctional thiourea (B124793) and guanidine (B92328) organocatalysts. youtube.comresearchgate.net

Supramolecular Chemistry Involving Piperidine, 1-(iminophenylmethyl)-

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding. The structure of Piperidine, 1-(iminophenylmethyl)- contains both a hydrogen bond donor (the imine N-H) and hydrogen bond acceptors (the imine and piperidine nitrogen atoms), making it an excellent candidate for forming ordered self-assembled structures. nih.gov

Recent studies on amidines have shown their capacity to engage in hydrogen-bonding interactions that are compatible with well-defined structures like helices. rsc.orgnih.govnih.goviastate.edu The protic state of the amidine is adaptable, allowing it to form strong hydrogen bonds. nih.govnih.gov In the solid state, amidines frequently form hydrogen-bonded dimers or catemeric (chain-like) motifs.

Self-Assembly Studies and Molecular Recognition

There is currently no significant body of research available in peer-reviewed scientific literature detailing the self-assembly properties or molecular recognition capabilities of Piperidine, 1-(iminophenylmethyl)-. The fundamental structure of the molecule, containing a piperidine ring and an iminophenylmethyl group, possesses features that could theoretically engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for self-assembly and molecular recognition. However, without experimental studies, any discussion of its potential behavior in these areas remains speculative.

Host-Guest Chemistry and Complex Formation

Detailed studies on the use of Piperidine, 1-(iminophenylmethyl)- as either a host or a guest molecule in host-guest chemistry are not found in the available scientific literature. The formation of metal complexes with this specific ligand has also not been a significant area of published research. While other piperidine derivatives are known to form complexes with various metal ions, similar investigations involving Piperidine, 1-(iminophenylmethyl)- have not been reported. rsc.orgnih.gov

Future Directions and Emerging Research Avenues for Piperidine, 1 Iminophenylmethyl

Development of Novel and Highly Efficient Synthetic Methodologies

The traditional synthesis of Piperidine (B6355638), 1-(iminophenylmethyl)- typically involves the condensation of benzaldehyde (B42025) and piperidine. While effective, future research is geared towards developing more efficient, sustainable, and atom-economical synthetic routes.

Recent advances in the synthesis of imines and piperidine derivatives highlight several promising directions. mdpi.comajchem-a.com One key area is the exploration of novel catalytic systems. The use of transition metal catalysts, such as those based on gold nanoparticles supported on hydrotalcite, has shown great promise for the aerobic oxidative tandem synthesis of imines from primary alcohols under mild, base-free conditions. nih.gov This approach could be adapted for the direct synthesis of Piperidine, 1-(iminophenylmethyl)- from benzyl (B1604629) alcohol and piperidine, offering a greener alternative to traditional methods. Furthermore, the development of iron-catalyzed asymmetric transfer hydrogenation of imines presents an efficient route to chiral amines, a methodology that could be explored for the synthesis of chiral derivatives of the target compound. nih.gov

Another promising avenue is the direct synthesis of imines from amines, which circumvents the need for the aldehyde coupling partner. rsc.org This can be achieved through transition metal-catalyzed oxidative coupling of amines. rsc.org Research into these methods for the specific synthesis of Piperidine, 1-(iminophenylmethyl)- could lead to more streamlined and efficient processes. Additionally, tandem reactions, such as the synthesis of imines from alcohols and nitro compounds via an auto-hydrogen transfer reaction, offer an atom-economic and environmentally benign pathway. acs.org

The development of new N-substituted arylamine syntheses through the reductive cross-coupling of nitroarenes is another area of interest. acs.org This could provide alternative strategies for constructing the core structure of Piperidine, 1-(iminophenylmethyl)-.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of Piperidine, 1-(iminophenylmethyl)- is largely dictated by the imine functional group, which can act as both a nucleophile at the nitrogen atom and an electrophile at the carbon atom. nih.gov Future research will likely focus on uncovering novel reactivity patterns and expanding the synthetic utility of this compound.

The chemistry of cyclic imines, a class to which Piperidine, 1-(iminophenylmethyl)- belongs, is a burgeoning field. nih.govmdpi.comresearchgate.net These compounds are known to participate in a variety of transformations, including cycloaddition reactions. nih.gov Investigating the participation of Piperidine, 1-(iminophenylmethyl)- in novel cycloaddition reactions could lead to the synthesis of complex heterocyclic scaffolds with potential biological activity.

Furthermore, radical-mediated transformations represent a promising area for exploration. Radical-triggered migrations in N-allyl enamines have been shown to produce cyclic imines under mild conditions, suggesting that radical chemistry could unlock new reaction pathways for Piperidine, 1-(iminophenylmethyl)-. rsc.org

The reactivity of imines can also be modulated by their environment. For instance, the use of micellar catalysis in imine synthesis has the potential to avoid hazardous solvents and enhance reaction rates. rsc.org Exploring the reactivity of Piperidine, 1-(iminophenylmethyl)- in micellar systems could lead to the discovery of new and selective transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen reaction conditions. amf.chresearchgate.net The synthesis of Piperidine, 1-(iminophenylmethyl)- and its derivatives is well-suited for these technologies.

Continuous flow processes have been successfully employed for the synthesis of imines and their subsequent reduction to amines. nih.govstolichem.comresearchgate.net A continuous-flow approach for the synthesis of Piperidine, 1-(iminophenylmethyl)- could involve the in-situ generation of the imine followed by immediate reaction or purification, minimizing the handling of potentially unstable intermediates. nih.gov The precise control over reaction parameters such as temperature and residence time afforded by flow reactors can lead to higher yields and purities. stolichem.com

Automated synthesis platforms, which combine robotics with chemical reactors, are revolutionizing chemical discovery and development. nih.govresearchgate.netsynplechem.com These platforms can be programmed to perform multi-step syntheses, including the preparation of compound libraries for screening purposes. nih.gov An automated platform could be developed for the synthesis of a diverse library of Piperidine, 1-(iminophenylmethyl)- derivatives by systematically varying the aromatic aldehyde and piperidine precursors. This would greatly accelerate the discovery of new compounds with desired properties.

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. mdpi.comnih.govcore.ac.uk These approaches hold significant potential for advancing the understanding and application of Piperidine, 1-(iminophenylmethyl)-.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to elucidate the electronic structure and reactivity of Piperidine, 1-(iminophenylmethyl)-. These calculations can provide insights into reaction mechanisms, predict the feasibility of new transformations, and guide the design of more efficient catalysts.

Machine learning models, trained on large datasets of chemical reactions, can predict the outcome of reactions with remarkable accuracy. These models could be applied to predict the yield and selectivity of different synthetic routes to Piperidine, 1-(iminophenylmethyl)-, helping to identify optimal reaction conditions before they are tested in the lab. Furthermore, machine learning can be used to predict the physicochemical and biological properties of novel derivatives, accelerating the design of new molecules with specific functionalities. The development of predictive models for amine degradation, for example, could be adapted to predict the stability of Piperidine, 1-(iminophenylmethyl)- under various conditions. acs.org

Q & A

Q. What are the optimal synthetic routes for Piperidine, 1-(iminophenylmethyl)-, and how can purity be maximized?

The synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. For example, a method analogous to 1-Cbz-4-(aminomethyl)piperidine synthesis ( ) can be adapted:

  • Step 1 : React 4-aminomethylpiperidine with benzaldehyde derivatives under inert conditions (e.g., nitrogen atmosphere) in tetrahydrofuran (THF) at 0–5°C for 2–4 hours.
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using 1H^1H-NMR and LC-MS.
  • Purity Optimization : Use recrystallization in dichloromethane/methanol (1:3 v/v) or preparative HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >98% purity .

Q. Which analytical techniques are critical for characterizing Piperidine, 1-(iminophenylmethyl)-?

  • Structural Confirmation : 1H^1H-NMR (300 MHz, CDCl3_3) for proton environments, 13C^{13}C-NMR for carbon backbone, and high-resolution mass spectrometry (HRMS) for molecular ion validation.
  • Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm.
  • Physicochemical Properties : Determine logP (octanol/water partition coefficient) using shake-flask methods and aqueous solubility via equilibrium solubility assays .

Q. What pharmacological targets are associated with this compound?

Piperidine derivatives often interact with central nervous system (CNS) receptors. For example:

  • NMDA Receptor Antagonism : Structural analogs like phencyclidine (PCP) and 3-fluoro-PCP () show NMDA receptor inhibition, suggesting similar mechanisms.
  • Sigma-1 Receptor Modulation : Piperidine scaffolds are known to bind sigma receptors, which may be explored via competitive binding assays using 3H^3H-DTG .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations guide the study of Piperidine, 1-(iminophenylmethyl)- interactions?

  • Protocol : Use software like GROMACS or AMBER to simulate ligand-receptor binding (e.g., NMDA receptor).
    • Parameterization : Assign force field parameters (e.g., GAFF2) to the compound using ANTECHAMBER.
    • Simulation : Run 100-ns trajectories in explicit solvent (TIP3P water model) to analyze binding stability and hydrogen-bonding patterns.
  • Validation : Compare simulation results with experimental IC50_{50} values from electrophysiology assays to resolve discrepancies in activity data .

Q. How should researchers address contradictions in pharmacological activity data across studies?

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., patch-clamp electrophysiology for NMDA inhibition vs. radioligand binding).
  • Stereochemical Considerations : Assess enantiomeric purity via chiral HPLC, as stereoisomers may exhibit divergent activities (e.g., (R)- vs. (S)-enantiomers in PCP analogs) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Substituent Variation : Synthesize analogs with modifications to the phenyl or piperidine rings (e.g., electron-withdrawing groups, fluorine substitution) to assess impact on receptor affinity.
  • In Silico Screening : Perform docking studies (AutoDock Vina) against homology models of target receptors to prioritize synthetic targets.
  • Biological Testing : Use high-throughput calcium flux assays (FLIPR) to quantify functional activity in neuronal cell lines .

Safety and Methodological Considerations

Q. What safety protocols are recommended for handling Piperidine, 1-(iminophenylmethyl)-?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation (GHS Category 4 acute toxicity).
  • Storage : Keep in a sealed container under nitrogen at –20°C to prevent degradation.
  • Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Q. How can researchers design robust experiments to minimize variability in pharmacological assays?

  • Controls : Include positive controls (e.g., MK-801 for NMDA receptor antagonism) and vehicle controls (DMSO <0.1%).
  • Replicates : Perform triplicate measurements across independent experiments.
  • Blinding : Use blinded sample coding to reduce observer bias in data collection .

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